molecular formula C11H18N2O3 B2944985 N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2097868-21-6

N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No. B2944985
CAS RN: 2097868-21-6
M. Wt: 226.276
InChI Key: SSPISZLZXCEXDI-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide, also known as THP-OAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. THP-OAA belongs to the class of bicyclic compounds and has a unique molecular structure that makes it a promising candidate for various biomedical applications.

Mechanism of Action

N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide acts as a positive allosteric modulator of the alpha7 nAChR subtype. This means that N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide binds to a specific site on the receptor, which enhances the receptor's response to acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes. The binding of N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide to the alpha7 nAChR subtype leads to an increase in calcium influx, which triggers various downstream signaling pathways that are involved in learning, memory, and muscle contraction.
Biochemical and Physiological Effects:
N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to enhance cognitive function, improve memory, and increase attention span. Additionally, N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide has been shown to exhibit antinociceptive effects, making it a promising candidate for the development of analgesic drugs. N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide has also been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide has several advantages and limitations for lab experiments. One of the main advantages of N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is its high binding affinity to the alpha7 nAChR subtype, which makes it a promising candidate for the development of drugs that target this receptor. Additionally, N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide has been shown to exhibit good pharmacokinetic properties, which may be beneficial in the development of drugs that can be administered orally. However, one of the main limitations of N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is its low solubility in water, which may make it difficult to administer in certain formulations. Additionally, N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide has been shown to exhibit some toxicity in animal studies, which may limit its potential use in humans.

Future Directions

There are several future directions for the study of N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide. One potential direction is the development of drugs that target the alpha7 nAChR subtype for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide may be studied for its potential use in the development of analgesic drugs. Future studies may also focus on the optimization of N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide's pharmacokinetic properties and the development of formulations that can improve its solubility in water. Finally, further studies are needed to assess the safety and toxicity of N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide in humans.

Synthesis Methods

The synthesis of N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is through a multistep reaction that involves the condensation of 2-oxo-4-phenylbutyric acid with 2-amino-5-hydroxymethyltetrahydrofuran. The resulting intermediate is then treated with a series of reagents to obtain the final product, N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide. The synthesis of N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide requires expertise in organic chemistry and specialized equipment to ensure the purity and yield of the final product.

Scientific Research Applications

N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit significant binding affinity to a specific subtype of the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological processes such as learning, memory, and muscle contraction. N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide has been shown to exhibit antinociceptive effects, making it a promising candidate for the development of analgesic drugs.

properties

IUPAC Name

N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-11(12-8-1-3-15-4-2-8)13-6-10-5-9(13)7-16-10/h8-10H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPISZLZXCEXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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